N-(4-ethoxy-2-nitrophenyl)-2-phenoxybutanamide
Overview
Description
N-(4-ethoxy-2-nitrophenyl)-2-phenoxybutanamide is a useful research compound. Its molecular formula is C18H20N2O5 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.13722174 g/mol and the complexity rating of the compound is 434. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Impact and Degradation
- Degradation of Environmental Contaminants : Studies on compounds like 4-nitrophenol, which share structural similarities with N-(4-ethoxy-2-nitrophenyl)-2-phenoxybutanamide, have highlighted the environmental persistence and toxicity of nitrophenolic compounds. Research by Kitagawa et al. (2004) on Rhodococcus opacus SAO101 demonstrated the degradation of p-nitrophenol (4-NP), an environmental contaminant used in manufacturing medicines and pesticides, elucidating the genetic basis for biodegradation pathways in bacteria (Kitagawa, Kimura, & Kamagata, 2004).
Analytical Detection
- Quantitative Analysis Methods : Research on the detection and quantification of nitrophenols, which are structurally related to this compound, has been conducted to understand their presence and concentration in various environmental samples. Almási, Fischer, & Perjési (2006) developed an ion-pair HPLC method for simultaneous determination of 4-nitrophenol and its glucuronide and sulfate conjugates, showcasing advanced analytical techniques for assessing the metabolism and environmental distribution of nitrophenolic compounds (Almási, Fischer, & Perjési, 2006).
Potential Applications in Cancer Research
- Cancer Chemopreventive Agents : Research into compounds with nitrophenyl groups has explored their potential applications in cancer prevention and treatment. For instance, N-(4-hydroxyphenyl)retinamide has been studied for its effectiveness in preventing breast cancer, indicating the potential for structurally related compounds in chemopreventive roles (Moon, Thompson, Becci, Grubbs, Gander, Newton, Smith, Phillips, Henderson, Mullen, & Brown, 1979).
Properties
IUPAC Name |
N-(4-ethoxy-2-nitrophenyl)-2-phenoxybutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-3-17(25-13-8-6-5-7-9-13)18(21)19-15-11-10-14(24-4-2)12-16(15)20(22)23/h5-12,17H,3-4H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNNHKTWIUVKMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=C(C=C1)OCC)[N+](=O)[O-])OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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